ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative with a complex architecture featuring a tert-butyl substituent, a 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine moiety, and an ethyl ester group.
This article focuses on comparing its structural, synthetic, and physicochemical properties with analogous compounds, emphasizing substituent effects and functional group contributions.
Properties
IUPAC Name |
ethyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S2/c1-5-31-24(30)21-15-11-10-14(25(2,3)4)12-18(15)33-23(21)27-20(28)13-19-22(29)26-16-8-6-7-9-17(16)32-19/h6-9,14,19H,5,10-13H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIYWJWLKILPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the tert-butyl group and the acetamido moiety. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazine and thiophene compounds exhibit significant antimicrobial properties. Ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been studied for its potential effectiveness against various bacterial strains. In vitro studies have demonstrated that modifications to the thiazine ring can enhance antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antibiotics .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazine derivatives have been reported to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies indicate that this compound may inhibit specific pathways involved in tumor growth. Further research is necessary to establish its efficacy and mechanism of action in cancer models .
Anti-inflammatory Effects
Compounds featuring thiophene and thiazine moieties have shown promise in reducing inflammation. This compound may modulate inflammatory pathways and cytokine production. Studies focusing on its anti-inflammatory properties could lead to the development of new therapeutic agents for chronic inflammatory diseases .
Chemical Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for better yields. The methodologies employed in synthesizing this compound can be applied to create other derivatives with modified biological activities .
Table: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride + amine | 85 |
| 2 | Cyclization | Acid catalyst + heat | 75 |
| 3 | Esterification | Ethanol + acid chloride | 90 |
Structure–Activity Relationship Studies
To fully exploit the potential of this compound in drug development, comprehensive structure–activity relationship (SAR) studies are essential. These studies will help identify which modifications enhance biological activity while minimizing toxicity.
Clinical Trials
Given the promising preliminary results regarding its antimicrobial and anticancer properties, advancing this compound into clinical trials could provide valuable insights into its therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Methyl Ester Analog
A closely related compound is methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 367908-51-8). The only structural difference is the ester group (methyl vs. ethyl), which marginally increases the ethyl variant’s molar mass (486.65 g/mol vs. 472.62 g/mol for the methyl analog). Predicted physicochemical properties, such as density (1.286 g/cm³) and boiling point (719.8°C), remain comparable due to the similarity in hydrophobic alkyl chains .
Phenyl-Substituted Analog
Ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 5b) replaces the tert-butyl group with a phenyl ring and introduces a pyridinyl-piperazine substituent. This substitution significantly alters polarity and hydrogen-bonding capacity, as evidenced by its IR spectra (1724 cm⁻¹ for C=O, 1662 cm⁻¹ for amide) and higher melting point (189–191°C vs. predicted values for the tert-butyl analog) .
4-Hydroxyphenyl Derivative
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) features a 4-hydroxyphenyl group, enhancing hydrophilicity. Its synthesis in HFIP solvent yielded only 22%, suggesting steric or electronic challenges in introducing polar aryl groups compared to the tert-butyl variant .
Physicochemical and Bioactivity Comparisons
Table 1: Key Properties of Tetrahydrobenzo[b]Thiophene Derivatives
*Estimated based on methyl analog’s data.
Bioactivity Insights
- Structural similarity to "dark chemical matter" () implies possible promiscuous binding, necessitating further docking studies (e.g., using tools like Hit Dexter 2.0).
- Substituents like tert-butyl may enhance metabolic stability, while polar groups (e.g., 4-hydroxyphenyl) could improve solubility but reduce membrane permeability .
Biological Activity
Ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological properties. The presence of the benzo[b]thiophene moiety and thiazine derivatives suggests potential pharmacological applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazines have been reported to show cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazine derivatives demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound's structural features may also impart antimicrobial properties. Research has shown that thiazine derivatives possess antibacterial and antifungal activities. For instance, certain substituted thiazines were evaluated against Mycobacterium tuberculosis and exhibited varying degrees of inhibition compared to standard antibiotics . The potential for this compound to act as an antimicrobial agent warrants further investigation.
The mechanisms underlying the biological activities of this compound likely involve interactions with specific cellular targets. For example:
- Anticancer Mechanism : Compounds with similar structures may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
- Antimicrobial Mechanism : The antibacterial activity might be attributed to disruption of bacterial cell wall synthesis or interference with DNA replication processes.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
